Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names
Results or Outcomes: The use of these compounds has contributed to the protection of crops from pests
Summary of Application: Several TFMP derivatives are used in the pharmaceutical and veterinary industries Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials
Results or Outcomes: The use of these compounds has led to the development of effective pharmaceutical and veterinary products
3-Amino-5-(trifluoromethyl)pyridin-2-ol is a pyridine derivative characterized by the presence of an amino group and a trifluoromethyl substituent at specific positions on the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 163.10 g/mol. The compound exhibits unique chemical properties due to the electronegative trifluoromethyl group, which significantly influences its reactivity and biological activity.
Research indicates that 3-amino-5-(trifluoromethyl)pyridin-2-ol exhibits significant biological activities, including:
Several synthesis methods have been developed for 3-amino-5-(trifluoromethyl)pyridin-2-ol:
The applications of 3-amino-5-(trifluoromethyl)pyridin-2-ol span various fields:
Studies on 3-amino-5-(trifluoromethyl)pyridin-2-ol have highlighted its interactions with biological macromolecules:
Several compounds share structural similarities with 3-amino-5-(trifluoromethyl)pyridin-2-ol, including:
Compound Name | Similarity Index |
---|---|
6-Methoxy-5-(trifluoromethyl)pyridin-3-amine | 0.82 |
(5-(Trifluoromethyl)pyridin-2-yl)methanol | 0.71 |
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine | 0.70 |
2-Fluoro-5-(trifluoromethyl)pyridine | 0.70 |
5-(Trifluoromethyl)pyridin-2-ol | 0.70 |
What sets 3-amino-5-(trifluoromethyl)pyridin-2-ol apart from these similar compounds is its specific combination of functional groups that not only enhance its solubility and reactivity but also contribute to its distinct biological activity profile. The trifluoromethyl group significantly alters electronic properties compared to other halogenated derivatives, making it particularly interesting for medicinal chemistry applications.
Irritant